molecular formula C8H17NO B13589539 4-(Tetrahydrofuran-3-yl)butan-1-amine

4-(Tetrahydrofuran-3-yl)butan-1-amine

Cat. No.: B13589539
M. Wt: 143.23 g/mol
InChI Key: XYWZCMBMDMUKIT-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-3-yl)butan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Tetrahydrofuran-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation. This method is advantageous due to its high yield and stability of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(Tetrahydrofuran-3-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Tetrahydrofuran-3-yl)butan-1-amine include:

Uniqueness

What sets this compound apart is its unique combination of the tetrahydrofuran ring and the butan-1-amine chain. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(oxolan-3-yl)butan-1-amine

InChI

InChI=1S/C8H17NO/c9-5-2-1-3-8-4-6-10-7-8/h8H,1-7,9H2

InChI Key

XYWZCMBMDMUKIT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCCCN

Origin of Product

United States

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